Methyl indole-3-carboxylate
Overview
Description
Methyl indole-3-carboxylate, also known as 3-methoxycarbonylindole or 3-carbomethoxyindole, is a derivative of indole. Indole is a significant heterocyclic system found in many natural products and drugs. This compound has been extracted from marine Streptomyces species and is known for its unique crystal structure, which includes intermolecular hydrogen bonds .
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing this compound involves the palladium-catalyzed Larock indole synthesis. This method utilizes a palladium-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the indole unit .
- Another efficient procedure involves the microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives from commercially available anilines. This method uses palladium-catalyzed intramolecular oxidative coupling and microwave irradiation to obtain the desired products in excellent yields and high regioselectivity .
Industrial Production Methods:
- Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned palladium-catalyzed reactions. These methods are optimized for high yield and purity, making them suitable for commercial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Electrophilic substitution reactions readily occur on the indole nucleus due to its aromatic nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like bromine in acetic acid can be used for regioselective dibromination.
Major Products Formed:
- Oxidation and reduction reactions yield various oxidized and reduced derivatives of this compound.
- Substitution reactions can produce dibromo derivatives and other substituted products.
Mechanism of Action
Target of Action
Methyl indole-3-carboxylate (MIC) is a versatile compound that interacts with several targets. It has been identified as an inhibitor of nitric oxide synthase (nNOS), protein kinase c alpha (PKCα), and the C-terminal domain of RNA polymerase II . It also inhibits the kinase insert domain receptor (KDR) and acts as an organocatalyst for the anti-Mannich reaction . These targets play crucial roles in various biological processes, including cell signaling, gene expression, and enzymatic reactions.
Mode of Action
MIC’s interaction with its targets leads to a range of biochemical changes. For instance, as an inhibitor of nNOS, it can potentially reduce the production of nitric oxide, a molecule involved in many physiological and pathological processes . As a PKCα inhibitor, MIC may affect cell proliferation and differentiation . The exact mode of action for each target is complex and may vary depending on the specific biological context.
Biochemical Pathways
MIC is a derivative of indole, a heterocyclic compound produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . Indole and its derivatives, including MIC, can influence various biochemical pathways. They maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .
Pharmacokinetics
Indole derivatives are known to be metabolized by the gut microbiota and can circulate in the plasma, suggesting that they may have good bioavailability .
Result of Action
The molecular and cellular effects of MIC’s action depend on its specific targets and the biological context. For example, by inhibiting nNOS, MIC could potentially modulate nitric oxide levels, affecting processes such as vasodilation, neurotransmission, and immune response . By inhibiting PKCα, it could influence cell proliferation and differentiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MIC. For instance, the gut microbiota plays a crucial role in the metabolism of indole derivatives, including MIC . Changes in the composition of the gut microbiota could therefore potentially affect the production and action of MIC. Additionally, factors such as pH and temperature could influence the stability and activity of MIC.
Biochemical Analysis
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
Indole derivatives are known to interact with various transporters or binding proteins, and can affect their localization or accumulation
Subcellular Localization
Indole derivatives may have targeting signals or post-translational modifications that direct them to specific compartments or organelles
Scientific Research Applications
Methyl indole-3-carboxylate has a wide range of applications in scientific research:
Biology: The compound is studied for its role in various biological processes and its potential as a therapeutic agent.
Industry: It is used in the synthesis of pharmaceuticals and other industrial chemicals.
Comparison with Similar Compounds
Methyl indole-3-carboxylate can be compared with other indole derivatives:
Indole-3-acetic Acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric Acid: Used as a rooting hormone in plant propagation.
Uniqueness:
Properties
IUPAC Name |
methyl 1H-indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAUTQFAWKKNLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343334 | |
Record name | Methyl indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942-24-5 | |
Record name | Methyl indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1H-indole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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